2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione
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Overview
Description
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione is a heterocyclic compound characterized by the presence of an isoindole-1,3-dione core and a pyrimidinyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate imide, which subsequently undergoes cyclization to yield the desired isoindole-1,3-dione structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is similar in structure but contains a piperidinyl substituent instead of a pyrimidinyl group.
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their substituents and overall structure.
Uniqueness
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione is unique due to its specific combination of the isoindole-1,3-dione core and the pyrimidinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
59007-52-2 |
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Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8(5-13-12(19)14-9)15-10(17)6-3-1-2-4-7(6)11(15)18/h1-5H,(H2,13,14,16,19) |
InChI Key |
DQCXJNJOELHPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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